![molecular formula C17H13F2N3O2S2 B2743719 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide CAS No. 893984-58-2](/img/structure/B2743719.png)

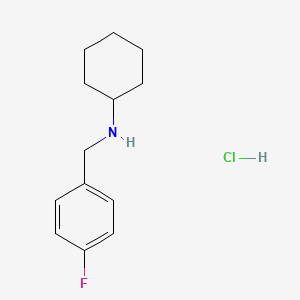

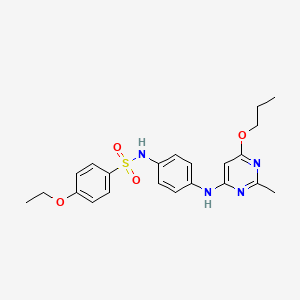

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide” belongs to a class of organic compounds known as imidazothiazoles . These are aromatic heterocyclic compounds containing an imidazole ring fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would include an imidazole ring fused to a thiazole ring, attached to a phenyl ring which is further connected to a sulfonamide group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it is reacted. Imidazothiazoles can undergo various reactions, including cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of imidazothiazoles include their aromaticity and the presence of multiple potential sites for hydrogen bonding .Wissenschaftliche Forschungsanwendungen

1. Anticancer Activity

- Sulfonamide derivatives, including those similar to the compound , have been studied for their potential in treating cancer. For instance, mixed-ligand copper(II)-sulfonamide complexes were evaluated for their DNA binding, cleavage, genotoxicity, and anticancer activity, showing promising results in human tumor cells (González-Álvarez et al., 2013).

- Novel aminothiazole-paeonol derivatives, related to the compound of interest, exhibited significant anticancer potential, particularly against human gastric and colorectal adenocarcinoma cells (Tsai et al., 2016).

2. Synthesis and Biochemical Evaluation

- Research on similar compounds has focused on their synthesis and biochemical evaluation. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme relevant in neurobiology (Röver et al., 1997).

3. Development of Selective Fluorescent Probes

- Sulfonamide derivatives have been used in the development of selective fluorescent probes. A study described a reaction-based fluorescent probe using a similar compound for the discrimination of thiophenols over aliphatic thiols, which is significant in chemical and environmental sciences (Wang et al., 2012).

4. Anti-Inflammatory and Immunomodulatory Properties

- Some studies have investigated the anti-inflammatory and immunomodulatory properties of related compounds. For instance, isomeric dihydroimidazo[2,1-b]thiazoles showed potential in stimulating cell-mediated immunity and anti-inflammatory activity (Lantos et al., 1984).

5. Antimicrobial Activity

- Sulfonamide derivatives have also been explored for their antimicrobial properties. A study synthesized N-substituted sulfonamides with benzodioxane moiety, showing potent antibacterial potential against various bacterial strains (Abbasi et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound, also known as N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide, is a derivative of imidazole . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It is known that imidazole derivatives can exhibit a broad range of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the context of the interaction.

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives , it is likely that this compound could affect multiple biochemical pathways. The downstream effects would depend on the specific pathway and the context of the interaction.

Result of Action

Given the broad range of activities exhibited by imidazole derivatives , it is likely that this compound could have various effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2S2/c18-12-3-6-14(19)16(9-12)26(23,24)21-13-4-1-11(2-5-13)15-10-22-7-8-25-17(22)20-15/h1-6,9-10,21H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNPLONXIHVBEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2743636.png)

![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2743645.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2743649.png)

![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743650.png)

![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2743654.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid](/img/structure/B2743657.png)